4-bromo-5-methyl-1H-1,3-benzodiazole
Overview
Description
4-Bromo-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzimidazoles. It is characterized by a benzene ring fused to an imidazole ring, with a bromine atom at the fourth position and a methyl group at the fifth position.
Mechanism of Action
Target of Action
4-Bromo-5-methyl-1H-1,3-benzodiazole is a derivative of the benzimidazole family .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their isostructural pharmacophore of naturally occurring active biomolecules
Biochemical Pathways
Benzimidazole derivatives are known to possess broad-spectrum pharmacological properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Many benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert bioactivity against many ailments , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-(methylamino)aniline with triethyl orthoformate in the presence of a solvent like xylene. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps like recrystallization and column chromatography are employed to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-methyl-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- 5-Bromo-1H-benzimidazole
- 4-Bromo-1-methyl-1H-1,3-benzodiazole
- 5-Methyl-1H-benzimidazole
Comparison: 4-Bromo-5-methyl-1H-1,3-benzodiazole is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacological activities and chemical behavior, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQTVYOOUXZJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360963-03-6 | |
Record name | 4-bromo-5-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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